molecular formula C15H11ClF3NO2 B2372006 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol CAS No. 400040-10-0

2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol

Cat. No. B2372006
CAS RN: 400040-10-0
M. Wt: 329.7
InChI Key: QSCPTBWUQDAZGL-DNTJNYDQSA-N
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Description

The compound “2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C14H9ClF3NO and a molecular weight of 299.68 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, Schiff bases like this one are typically synthesized through the condensation reaction of an aldehyde and a primary amine . This process involves the removal of a water molecule (or another small molecule) and the formation of a C=N bond .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a trifluoromethyl group and a chloro group. The phenol group is also attached to an imine group, which is connected to another phenol group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.68 . Other physical and chemical properties such as solubility, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Antibacterial and Antioxidant Activities

Research has shown that certain substituted salicylaldimines, including compounds structurally similar to 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol, possess significant antibacterial and antioxidant activities. These activities were observed against multi-drug resistance Gram-positive and Gram-negative organisms. The electron-donating group in these compounds enhances their antibacterial and antioxidant properties (Oloyede-Akinsulere et al., 2018).

Crystal Structure and Theoretical Exploration

Another study focused on the synthesis of halo-functionalized crystalline Schiff base compounds, closely related to the chemical . It included an exploration of their crystal structures, intermolecular interactions, and the role of fluorine atoms in stabilization. The study also conducted quantum chemical calculations for comprehensive structure elucidation, revealing insights into intramolecular charge transfer and hyper-conjugation interactions (Ashfaq et al., 2022).

Spectroscopy Studies and DFT Calculations

The compound 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol, which shares some structural features with the chemical , was synthesized and characterized. The study included spectroscopy studies, crystal structure analysis, and Density Functional Theory (DFT) calculations. It provided insights into the molecular geometry, vibration frequencies, and thermodynamic properties of similar compounds (Alaşalvar et al., 2015).

Synthesis, Luminescence, and Nonlinear Optical Properties

A study on a similar compound, 2-((E)-((4-((4-methoxyphenyl)ethynyl)phenyl)imino)methyl-4-((E)phenyldiazenyl)phenol, explored its synthesis, crystal structure, luminescence, and nonlinear optical properties. This research offers insights into the potential applications of similar compounds in nonlinear optics and luminescence (Mohite et al., 2020).

properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]iminomethyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-4-2-3-9(14(13)21)8-20-10-5-6-12(16)11(7-10)15(17,18)19/h2-8,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCPTBWUQDAZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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